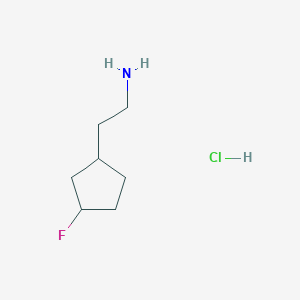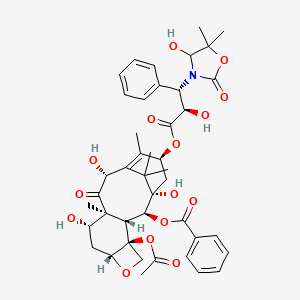![molecular formula C8H5FO4 B15337611 7-Fluorobenzo[d][1,3]dioxole-4-carboxylic Acid](/img/structure/B15337611.png)
7-Fluorobenzo[d][1,3]dioxole-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluorobenzo[d][1,3]dioxole-4-carboxylic Acid is a fluorinated aromatic compound characterized by the presence of a fluorine atom on the benzene ring and a dioxole group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzo[d][1,3]dioxole-4-carboxylic Acid typically involves the fluorination of benzo[d][1,3]dioxole-4-carboxylic Acid. This can be achieved through various methods, such as nucleophilic aromatic substitution or electrophilic fluorination. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the selective introduction of the fluorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the production process and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions: 7-Fluorobenzo[d][1,3]dioxole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group into alcohols or aldehydes.
Substitution: The fluorine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, leading to the formation of different substituted benzene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong electrophiles like nitronium ion (NO2+) and Lewis acids such as aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Alcohols, aldehydes, and hydrocarbons.
Substitution: Nitrobenzene derivatives, halogenated benzene derivatives, and other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
7-Fluorobenzo[d][1,3]dioxole-4-carboxylic Acid has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used as a probe in biological studies to investigate the effects of fluorination on biological systems.
Industry: The compound can be utilized in the production of advanced materials, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism by which 7-Fluorobenzo[d][1,3]dioxole-4-carboxylic Acid exerts its effects depends on its specific application. In drug discovery, for example, the fluorine atom can enhance the compound's binding affinity to biological targets, leading to improved pharmacological properties. The molecular targets and pathways involved may vary, but often include interactions with enzymes, receptors, or other biomolecules.
Comparación Con Compuestos Similares
Benzo[d][1,3]dioxole-4-carboxylic Acid: The non-fluorinated analog of the compound.
7-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde: A structurally similar compound with a different position of the fluorine atom and a different functional group.
Diphenyl-benzo[d][1,3]dioxole-4-carboxylic Acid: A compound with additional phenyl groups.
Uniqueness: 7-Fluorobenzo[d][1,3]dioxole-4-carboxylic Acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated counterparts. The fluorine atom can enhance the compound's stability, reactivity, and binding affinity, making it a valuable tool in various research applications.
Propiedades
Fórmula molecular |
C8H5FO4 |
|---|---|
Peso molecular |
184.12 g/mol |
Nombre IUPAC |
7-fluoro-1,3-benzodioxole-4-carboxylic acid |
InChI |
InChI=1S/C8H5FO4/c9-5-2-1-4(8(10)11)6-7(5)13-3-12-6/h1-2H,3H2,(H,10,11) |
Clave InChI |
NOGRYISRGXRTSX-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(C=CC(=C2O1)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


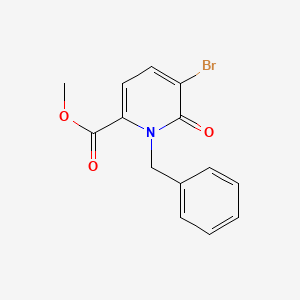
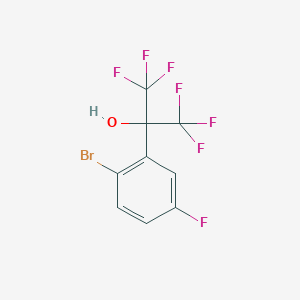
![10-Bromo-9H-dibenzo[a,c]carbazole](/img/structure/B15337560.png)

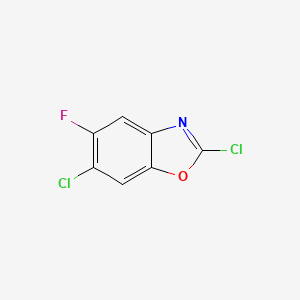
![6-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;chloride](/img/structure/B15337573.png)
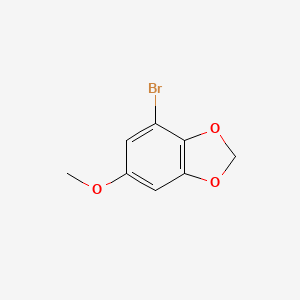

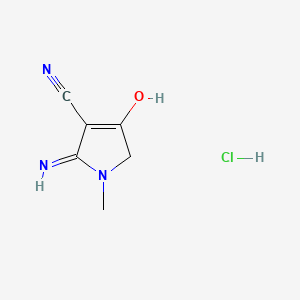
![trans-4-(Boc-amino)-1-[[(tert-butyldiphenylsilyl)oxy]methyl]cyclohexanol](/img/structure/B15337601.png)

![3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B15337607.png)
